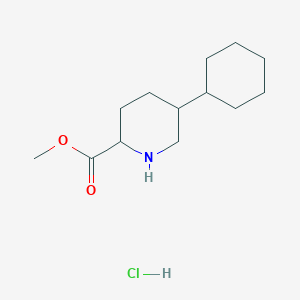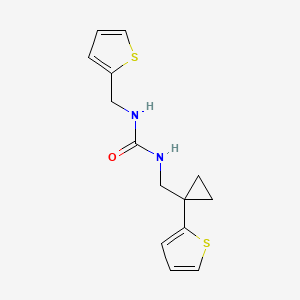
1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned contains thiophene, cyclopropyl, and urea groups. Thiophene is a heterocyclic compound with the formula C4H4S. It is a colorless liquid with a mildly pleasant odor similar to benzene, with which thiophene shares some similarities . Cyclopropyl is a three-membered ring structure that is known for its strain energy. Urea is an organic compound with the formula (NH2)2CO, and it plays an important role in many biological processes .
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the thiophene rings might undergo electrophilic aromatic substitution, while the urea group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its structure. For example, the presence of polar groups like urea could make the compound more soluble in polar solvents . The cyclopropyl group could introduce strain into the molecule, potentially affecting its reactivity .科学的研究の応用
Acetylcholinesterase Inhibitors
- A series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was synthesized and assessed for antiacetylcholinesterase activity, demonstrating that these compounds could be potential candidates for the treatment of diseases like Alzheimer's due to their inhibitory activities on acetylcholinesterase (Vidaluc et al., 1995).
Anion Receptors
- Non-racemic atropisomeric 1-(2-(4-methyl-2-thioxothiazol-3(2H)-yl)phenyl)-3-(hetero)aryl-(thio)ureas have been synthesized and studied as neutral enantioselective anion receptors for amino-acid derivatives. These findings contribute to understanding how such compounds can be used for selective anion binding (Roussel et al., 2006).
Plant Biology
- Urea derivatives, such as those mentioned, have shown cytokinin-like activity, influencing cell division and differentiation in plants. This has implications for in vitro plant morphogenesis studies and agricultural applications (Ricci & Bertoletti, 2009).
Hydrogel Formation
- Certain urea derivatives have been found to form hydrogels in acidic conditions. The physical properties of these gels, like morphology and rheology, can be tuned by the identity of the anion, which has potential applications in materials science (Lloyd & Steed, 2011).
Antimicrobial Activity
- Urea derivatives have been evaluated for their antimicrobial activities, showing promising results against various bacterial strains. This suggests potential use in developing new antimicrobial agents (Shankar et al., 2017).
Anti-CML Activity
- Novel urea derivatives have been synthesized and shown to exhibit potent activity against chronic myeloid leukemia (CML) cell lines, indicating potential therapeutic applications in cancer treatment (Li et al., 2019).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[(1-thiophen-2-ylcyclopropyl)methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS2/c17-13(15-9-11-3-1-7-18-11)16-10-14(5-6-14)12-4-2-8-19-12/h1-4,7-8H,5-6,9-10H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBAHVAQQUITFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)NCC2=CC=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(Thiophen-2-yl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

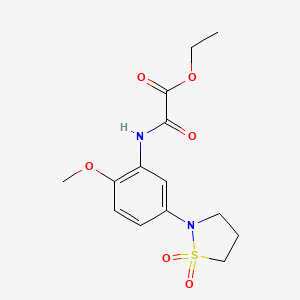

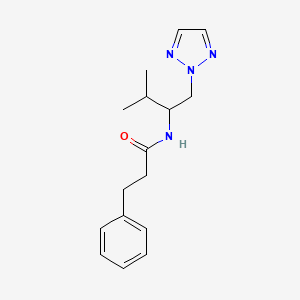
![7-Methoxy-3-{[(4-methylphenyl)amino]methyl}-1,2-dihydroquinolin-2-one](/img/structure/B2935543.png)


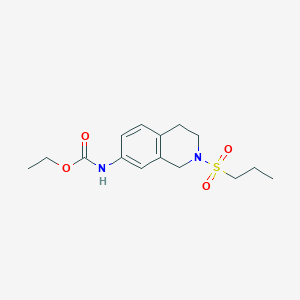
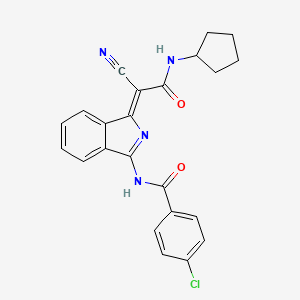
![(4-Ethylphenyl)-[9-(4-fluorophenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]methanone](/img/structure/B2935553.png)
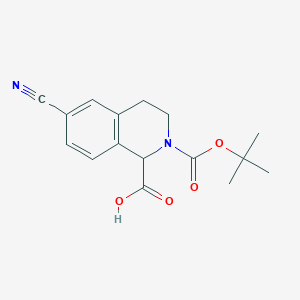
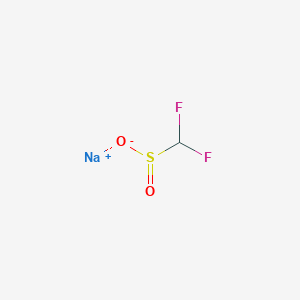
![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2935558.png)
![Methyl 3-({[2-(ethoxycarbonyl)phenyl]amino}sulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2935559.png)
